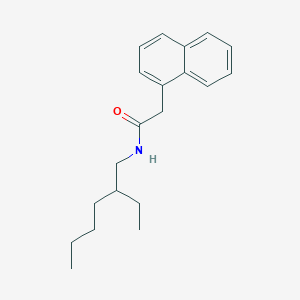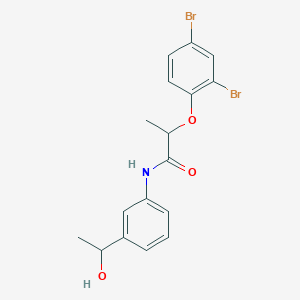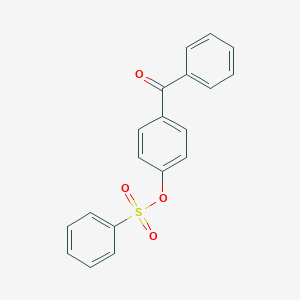
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide, also known as DEET, is a widely used insect repellent. It was developed by the U.S. Army in 1946 and has been used by the military and civilians ever since. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies. It is also used in many commercial insect repellent products.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is not fully understood. It is believed to work by interfering with the insects' ability to detect human odors, making them less attractive to the insects. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide may also interfere with the insects' ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is excreted primarily in the urine. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been shown to have no significant effects on the central nervous system or other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. It is effective against a wide range of insects and is considered the gold standard for insect repellents. However, N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has some limitations in the laboratory. It is not effective against all insects and may have variable efficacy depending on the species and the concentration used. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide may also interfere with some laboratory assays, particularly those that rely on olfactory cues.
Direcciones Futuras
There are several areas of future research related to N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. One area is the development of new insect repellents that are more effective and have fewer side effects than N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. Another area is the study of the molecular mechanisms underlying the insect repellent properties of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. This could lead to the development of new insecticides that target these mechanisms. Finally, there is a need for more research on the environmental impact of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide and other insect repellents. This includes studies on their persistence in the environment, their effects on non-target organisms, and their potential to contribute to the development of insecticide resistance in target organisms.
Métodos De Síntesis
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide can be synthesized through a multi-step process starting from naphthalene. The first step involves the reaction of naphthalene with chloroacetic acid to form 1-naphthylacetic acid. The acid is then esterified with 2-ethylhexanol to form the corresponding ester, which is then converted to N-(2-ethylhexyl)-2-(1-naphthyl)acetamide through a process called amidation.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been extensively studied for its insect repellent properties. It is considered the gold standard for insect repellents and is recommended by health authorities worldwide. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus.
Propiedades
Fórmula molecular |
C20H27NO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H27NO/c1-3-5-9-16(4-2)15-21-20(22)14-18-12-8-11-17-10-6-7-13-19(17)18/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |
Clave InChI |
DLGUYVHATYFABS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)